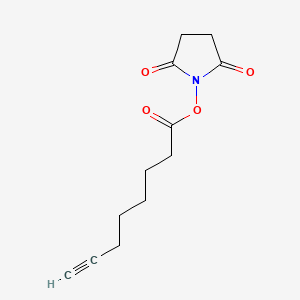

2,5-Dioxopyrrolidin-1-yl oct-7-ynoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) oct-7-ynoate |

InChI |

InChI=1S/C12H15NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h1H,3-9H2 |

InChI Key |

GMBVDHZUSCRQGM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl Oct 7 Ynoate and Analogous Compounds

Activated Ester Formation from Carboxylic Acid Precursors

The formation of the N-hydroxysuccinimide (NHS) ester is a critical step in the synthesis of 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate. This "activated" ester is significantly more reactive towards nucleophiles like primary amines than the corresponding carboxylic acid, oct-7-ynoic acid. thermofisher.comambeed.commedkoo.com The process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating amide bond formation under mild conditions. researchgate.net

Carbodiimide-Mediated Coupling Strategies (e.g., EDC/NHS)

The most prevalent method for synthesizing NHS esters from carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS). thermofisher.comresearchgate.netamerigoscientific.com This method is considered a "zero-length" crosslinking process because no atoms from the coupling agents are incorporated into the final product. thermofisher.com

The reaction mechanism proceeds in two main steps:

The carbodiimide (B86325) reacts with the carboxylic acid (e.g., oct-7-ynoic acid) to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This step is typically most efficient in acidic conditions (pH 4.5-5.5) and requires buffers free of extraneous carboxyls and amines, such as MES buffer (2-(N-morpholino)ethanesulfonic acid). thermofisher.comsigmaaldrich.comresearchgate.net

This unstable intermediate is susceptible to nucleophilic attack. While it can react directly with a primary amine, it is also prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid. thermofisher.comsigmaaldrich.com The inclusion of NHS provides a more efficient pathway. NHS attacks the O-acylisourea intermediate to form the semi-stable NHS ester, releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.comresearchgate.net

The resulting NHS ester is considerably more stable than the O-acylisourea intermediate, particularly in non-aqueous conditions, yet it readily reacts with primary amines at physiological to slightly basic pH (7.2-8.5) to form a stable amide bond. thermofisher.comresearchgate.netthermofisher.com This two-step protocol, often involving EDC and sulfo-NHS (the water-soluble analog of NHS), can enhance coupling efficiency and allows for the removal of EDC and its byproducts before the addition of the amine-containing molecule, thereby preventing unwanted side reactions like protein polymerization. thermofisher.comsigmaaldrich.com

| Reagent | Full Name | Role | Key Characteristics |

|---|---|---|---|

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Agent | Water-soluble, facilitates formation of O-acylisourea intermediate. thermofisher.com |

| DCC | N,N'-dicyclohexylcarbodiimide | Coupling Agent | Water-insoluble, used in organic synthesis; byproduct (DCU) is insoluble. thermofisher.comamerigoscientific.com |

| NHS | N-hydroxysuccinimide | Additive/Activator | Forms a semi-stable, amine-reactive ester, improving reaction efficiency. thermofisher.comresearchgate.net |

| Sulfo-NHS | N-hydroxysulfosuccinimide | Additive/Activator | Water-soluble analogue of NHS, enhances stability of the intermediate ester in aqueous solutions. thermofisher.comsigmaaldrich.com |

Alternative Activating Agent Applications

While carbodiimides are widely used, several alternative methods exist for activating carboxylic acids to form NHS esters, often to circumvent issues like challenging purifications from urea byproducts or potential allergenicity. researchgate.netnih.gov

One class of alternatives includes uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency and rapid reaction times in peptide coupling and can also be applied to NHS ester formation. researchgate.net

Another strategy involves the use of anhydrides and their analogues, such as N,N'-disuccinimidyl carbonate (DSC). researchgate.netnih.gov Reacting a carboxylic acid with DSC can produce the desired NHS ester in a single step, with NHS and carbon dioxide as the only byproducts, simplifying purification. researchgate.net

More recently, novel methods have been developed that avoid traditional coupling agents altogether. For instance, a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) has been shown to effectively convert carboxylic acids into various active esters, including NHS esters, at room temperature. organic-chemistry.org This protocol is notable for its mild conditions and broad substrate scope. organic-chemistry.org Additionally, palladium-catalyzed carbonylation reactions have been employed to synthesize NHS esters from (het)aryl halides and NHS formate, representing a significant departure from standard esterification pathways. amerigoscientific.comnih.gov

Introduction of the Oct-7-ynoate Moiety

The oct-7-ynoate portion of the molecule serves as the spacer arm and provides the terminal alkyne functionality for click chemistry. Its synthesis requires the incorporation of a carbon-carbon triple bond at a specific position within an eight-carbon carboxylic acid backbone.

Strategies for Alkyne Incorporation into Ester Backbones

The precursor for the target molecule is oct-7-ynoic acid. ambeed.commedkoo.comsynblock.com The synthesis of terminal alkyne-containing carboxylic acids can be achieved through various established organic chemistry methods. A common approach involves the alkylation of acetylene (B1199291) or a protected form thereof. For instance, a haloalkanoic acid ester with a suitable chain length can be reacted with an acetylide anion (e.g., from lithium acetylide) to form the carbon skeleton. Subsequent hydrolysis of the ester yields the desired alkyne-functionalized carboxylic acid.

Alternatively, terminal alkynes can be converted into carboxylic acids of the same chain length. One such method involves converting the alkyne to a thiophenyl ether, which is then hydrolyzed using mercuric sulfate (B86663) in sulfuric acid and acetic acid to yield the corresponding carboxylic acid. cdnsciencepub.comcdnsciencepub.com Another approach is the oxidative cleavage of alkynes using reagents like ruthenium tetroxide with an oxidant such as Oxone, which can produce carboxylic acids in high yields. organic-chemistry.org

One-Pot Synthetic Protocols for Bifunctional Conjugation Reagents

For example, a one-pot Sonogashira cross-coupling reaction following hydroxyl group activation has been used to synthesize unnatural amino acids with conjugated aryl-alkyne side chains, demonstrating a strategy for efficiently creating complex functionalized molecules. nih.gov Similarly, multicomponent reactions, such as the aldehyde-alkyne-amine (A3) coupling, offer a powerful, atom-economical method for generating diverse and multifunctional linkers in a single step, which can then be further derivatized. soton.ac.uk While a specific one-pot synthesis for this compound is not extensively detailed in the literature, these principles guide the development of more efficient routes for creating heterobifunctional reagents.

Design Principles for Bifunctional Linker Synthesis

The design and synthesis of heterobifunctional linkers like this compound are governed by several key principles aimed at optimizing their function in bioconjugation. creative-biolabs.combiochempeg.com

Orthogonality of Reactive Groups: The linker must possess two distinct reactive groups that can be addressed independently. creative-biolabs.com The NHS ester and the alkyne are an excellent example of an orthogonal pair. The NHS ester reacts with amines under mild conditions, while the alkyne is stable until it is specifically reacted with an azide (B81097) partner via a copper catalyst. nih.gov This orthogonality is crucial for preventing uncontrolled polymerization and allowing for sequential, controlled conjugation. creative-biolabs.com

Spacer Arm Characteristics: The spacer arm—in this case, the hexamethylene chain of the oct-7-ynoate moiety—plays a critical role. Its length, flexibility, and solubility influence the properties of the final conjugate. cyanagen.comthermofisher.com The length of the spacer arm dictates the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of the components or for spanning specific distances in structural studies. gbiosciences.comtrilinkbiotech.com The hydrophobic nature of the alkyl chain in oct-7-ynoate can be contrasted with linkers incorporating polyethylene (B3416737) glycol (PEG) units, which are often used to increase the water solubility and biocompatibility of the crosslinker and the resulting conjugate. biochempeg.comyoutube.com

Stability and Reactivity: The linker must be stable enough for storage and handling but sufficiently reactive under specific, mild conditions to form covalent bonds with the target molecules. researchgate.net NHS esters represent a good balance, being isolable and relatively stable, especially when dry, but highly reactive towards primary amines in aqueous solutions at appropriate pH. researchgate.netthermofisher.com

| Principle | Description | Example in this compound |

|---|---|---|

| Orthogonal Reactivity | Two different reactive groups that allow for selective, sequential reactions. creative-biolabs.com | NHS ester (reacts with amines) and terminal alkyne (reacts with azides). |

| Spacer Arm Function | The connecting chain influences distance, solubility, and steric hindrance between conjugated molecules. gbiosciences.com | The C6 alkyl chain provides a defined, hydrophobic spacer of a specific length. |

| Controlled Stability | The linker must be stable for handling but reactive under specific conjugation conditions. researchgate.net | The NHS ester is stable when stored dry but reacts efficiently with amines in aqueous buffer. thermofisher.com |

Mechanistic Investigations and Chemoselectivity of 2,5 Dioxopyrrolidin 1 Yl Oct 7 Ynoate Reactivity

N-Hydroxysuccinimide Ester Reaction Pathways

The N-Hydroxysuccinimide ester is a well-established amine-reactive functional group widely employed for the modification of proteins and other biomolecules. lumiprobe.com The reactivity of the NHS ester in 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate is governed by the principles of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution with Primary Amines: Amide Bond Formation

The primary reaction pathway for the NHS ester moiety of this compound is the nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. nih.gov This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in aqueous buffers at a pH range of 7 to 9. windows.net

The rate of the amidation reaction is significantly influenced by the pH of the reaction medium. lumiprobe.com At lower pH, the primary amine nucleophile is protonated, reducing its nucleophilicity and slowing down the reaction rate. Conversely, at higher pH, the concentration of the deprotonated, more nucleophilic amine increases, leading to a faster reaction. However, at excessively high pH, the competing hydrolysis of the NHS ester becomes more pronounced. lumiprobe.com The optimal pH for the reaction is generally considered to be between 8.3 and 8.5. lumiprobe.com

The reaction is thermodynamically favorable, with the formation of the stable amide bond being the driving force. The N-hydroxysuccinimide is a good leaving group, which further facilitates the reaction.

| Parameter | Condition | Value/Observation | Reference |

|---|---|---|---|

| Optimal pH for Aminolysis | Aqueous Buffer | 8.3 - 8.5 | lumiprobe.com |

| Effect of Lower pH | Aqueous Buffer | Slower reaction rate due to amine protonation | lumiprobe.com |

| Effect of Higher pH | Aqueous Buffer | Increased rate of hydrolysis | lumiprobe.com |

In biological environments, the NHS ester of this compound exhibits high selectivity for primary amines over other nucleophilic functional groups present in proteins. While reactions with other nucleophiles can occur, they are generally much slower. The primary targets for acylation are the side chains of lysine residues and the N-terminal α-amino group of polypeptides. nih.gov The accessibility of these amine groups on the protein surface also plays a crucial role in determining the sites of modification.

Competitive Hydrolysis and Stability Considerations

A significant competing reaction for the aminolysis of the NHS ester is its hydrolysis, where the ester is cleaved by water to yield the corresponding carboxylic acid and N-hydroxysuccinimide. This reaction is also pH-dependent, with the rate of hydrolysis increasing significantly at higher pH values. lumiprobe.com The stability of the NHS ester in aqueous solutions is therefore limited. To minimize hydrolysis, stock solutions of this compound are typically prepared in anhydrous organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and added to the aqueous reaction mixture immediately before use. windows.net

| pH | Half-life | Reference |

|---|---|---|

| 7.0 | Several hours | windows.net |

| 9.0 | Minutes | windows.net |

Reactivity with Other Biologically Relevant Nucleophiles (e.g., thiols, hydroxyl groups)

While primary amines are the preferred target, the NHS ester of this compound can also react with other nucleophiles found in biomolecules, such as the sulfhydryl group of cysteine and the hydroxyl groups of serine, threonine, and tyrosine. However, the reaction with these nucleophiles is generally much slower than with primary amines under typical bioconjugation conditions (pH 7-9). iris-biotech.de The resulting thioesters and esters from reactions with thiols and hydroxyls, respectively, are also less stable than the amide bond formed with amines and are more susceptible to hydrolysis. iris-biotech.de Therefore, in most applications, the reaction can be considered highly chemoselective for primary amines.

Terminal Alkyne Bioorthogonal Reaction Pathways

The terminal alkyne moiety of this compound remains inert during the initial NHS ester-mediated conjugation. This functional group serves as a handle for subsequent bioorthogonal "click" chemistry reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the specific attachment of a second molecule of interest.

The most common bioorthogonal reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring. The reaction is highly specific and proceeds with high yields under mild, aqueous conditions.

Another important bioorthogonal reaction for terminal alkynes is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst and is therefore often preferred for applications in living systems. In SPAAC, the terminal alkyne reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), to form a stable triazole product. The relief of ring strain in the cyclooctyne provides the driving force for this reaction. While this compound itself contains a terminal alkyne and would typically be reacted with an azide-containing partner in CuAAC, it is important to understand the broader context of alkyne bioorthogonal chemistry.

The chemoselectivity of these click reactions is exceptional, as neither the alkyne nor the azide (B81097) functional groups typically react with biological nucleophiles under physiological conditions. This orthogonality ensures that the second ligation step is highly specific to the intended target.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability, specificity, and mild reaction conditions. nih.gov This reaction unites terminal alkynes, such as the one in this compound, with azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed variant exhibits a remarkable rate acceleration of 10⁷ to 10⁸ and proceeds with perfect regioselectivity. organic-chemistry.orgwikipedia.org

The mechanism, supported by experimental evidence and density functional theory (DFT) calculations, is understood to proceed through several key steps. researchgate.net The process begins with the formation of a copper(I) acetylide intermediate. The Cu(I) ion coordinates to the π-system of the terminal alkyne, which significantly increases the acidity of the terminal proton, facilitating its removal by a base to form the σ-acetylide. nih.govwikipedia.org Subsequently, the azide coordinates to the copper center, forming a copper-azide-acetylide complex. wikipedia.orgnih.gov Mechanistic studies suggest that a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and a second activates the azide. organic-chemistry.orgwikipedia.org This ternary complex then undergoes an intramolecular cyclization to form a six-membered copper metallacycle. organic-chemistry.org This is followed by ring contraction and subsequent protonolysis, which releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org The formation of the azide/copper(I) acetylide complex is considered the rate-determining step of the reaction. researchgate.netnih.gov

The success of the CuAAC reaction hinges on maintaining a sufficient concentration of the catalytically active copper(I) species. Since Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, particularly in aqueous and oxygen-containing environments, various catalytic systems and optimization strategies have been developed. nih.govjenabioscience.com

A common and convenient approach is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent. wikipedia.org Sodium ascorbate (B8700270) is the most widely used reductant for this purpose. nih.govnih.gov This method continuously generates the required Cu(I) catalyst throughout the reaction.

To enhance catalyst stability, prevent oxidative damage to biomolecules, and increase reaction efficiency, accelerating ligands are crucial components of the catalytic system. jenabioscience.comnih.gov These ligands chelate the copper(I) ion, protecting it from oxidation and aggregation while still allowing it to participate in the catalytic cycle. Tris-(triazolylmethyl)amine ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are highly effective and widely used, particularly in bioconjugation contexts. ed.ac.ukjenabioscience.com Other systems, such as those employing sulfonated bathophenanthroline (B157979) ligands, have also been developed to create stable and efficient catalysts. jenabioscience.comnih.gov

Optimization of a CuAAC reaction involving this compound would involve screening parameters such as the copper source, the nature and concentration of the ligand, the reducing agent, solvent, and temperature to maximize the yield of the desired triazole conjugate. researchgate.net Fluorogenic assays can be invaluable for rapid screening and optimization of reaction conditions. nih.gov

| Copper Source | Reducing Agent (if needed) | Ligand | Typical Solvents | Key Characteristics |

|---|---|---|---|---|

| CuSO₄ | Sodium Ascorbate | THPTA | Water, tBuOH/H₂O, DMSO | Most common system for bioconjugation; water-soluble and protects biomolecules from oxidative damage. nih.govjenabioscience.com |

| CuSO₄ | Sodium Ascorbate | BTTAA | Water, DMSO, DMF | Highly accelerating ligand; may allow for lower copper concentrations. jenabioscience.com |

| CuI or CuBr | None | TBTA | CH₂Cl₂, THF, Acetonitrile | Used in organic synthesis; ligand is less water-soluble. wikipedia.org |

| CuSO₄ | Sodium Ascorbate | Bathophenanthroline disulfonate | Aqueous buffers | Protects Cu(I) from oxidation, but the catalyst can be oxygen-sensitive. jenabioscience.com |

| Copper nanoparticles (CuNPs) | None | None | Water, Alcohols | Heterogeneous catalyst, allows for easy removal and potentially lower copper contamination in the product. researchgate.net |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The mechanism involving the copper acetylide intermediate ensures that the reaction between a terminal alkyne and an azide yields exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This high degree of control is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of both 1,4- and 1,5-disubstituted triazoles, necessitating challenging purification steps. wikipedia.org

The regioselectivity arises from the stepwise nature of the copper-catalyzed mechanism, which is formally not a concerted cycloaddition. wikipedia.org The initial formation of the copper-acetylide bond pre-determines the orientation of the reactants, leading to the specific formation of the 1,4-isomer upon cyclization.

While CuAAC provides the 1,4-isomer, alternative catalytic systems have been developed to access the complementary 1,5-regioisomer. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, employs ruthenium catalysts, such as Cp*RuCl complexes, to selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org The mechanism of RuAAC is distinct, proceeding through a six-membered ruthenacycle intermediate via oxidative coupling. organic-chemistry.org This catalytic system provides a powerful tool for accessing the alternative triazole isomer, which is inaccessible through the standard CuAAC protocol. Therefore, the choice of metal catalyst—copper or ruthenium—allows for complete control over the regiochemical outcome of the cycloaddition between an azide and a terminal alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that, like CuAAC, forms a triazole ring from an azide and an alkyne. However, a crucial difference is that SPAAC does not require a metal catalyst. wikipedia.orgalfa-chemistry.com The driving force for the reaction is the high degree of ring strain inherent in a cyclooctyne, the smallest stable cyclic alkyne. magtech.com.cnenamine.net This strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. acs.org It is important to note that this compound, being a linear terminal alkyne, does not possess the requisite strain to participate directly in SPAAC as the alkyne component. Instead, it would be modified to contain an azide group to react with a strained cyclooctyne partner.

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition. wikipedia.orgresearchgate.net The high energy of the strained alkyne, which is destabilized by the bending of the normally linear C-C≡C-C bond angles, makes it highly reactive toward 1,3-dipoles like azides. acs.org The reaction proceeds through a single transition state, leading to the formation of a stable, fused triazole ring system. The release of this substantial ring strain provides a strong thermodynamic driving force for the reaction.

Both CuAAC and SPAAC are premier tools for bioorthogonal chemistry, but they possess distinct advantages and disadvantages that make them suitable for different applications, particularly in living systems. researchgate.net

The primary advantage of SPAAC is its catalyst-free nature. The inherent toxicity of copper, which can generate reactive oxygen species and disrupt cellular processes, is a significant concern for in vivo applications of CuAAC. ed.ac.uknih.gov SPAAC completely circumvents this issue, making it highly biocompatible for studies in living cells and organisms. magtech.com.cn

However, CuAAC generally exhibits faster reaction kinetics than the first-generation SPAAC reactions. wikipedia.org The development of increasingly strained and electronically activated cyclooctynes has significantly closed this gap, with some modern cyclooctynes reacting faster than CuAAC systems. wikipedia.org Another consideration is that the strained cyclooctynes used in SPAAC are often larger and more hydrophobic than the simple terminal alkynes used in CuAAC, which can sometimes impact the properties of the labeled biomolecule. Furthermore, some highly reactive strained alkynes have been shown to exhibit off-target reactivity, for instance, with thiol-containing species like cysteine residues in proteins, which can lead to higher background signals in proteomics studies. nih.gov In contrast, the terminal alkyne and azide groups of CuAAC are exceptionally orthogonal to native biological functionality. ed.ac.uk

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Requires Cu(I) catalyst. wikipedia.org | Catalyst-free. alfa-chemistry.commagtech.com.cn |

| Biocompatibility | Potential cytotoxicity due to copper catalyst. ed.ac.uknih.gov | Excellent biocompatibility, suitable for live-cell and in-vivo studies. acs.org |

| Reaction Kinetics | Generally very fast, can be tuned with ligands. nih.govwikipedia.org | Kinetics depend on the strain of the cyclooctyne; can be very fast with modern reagents. wikipedia.orgnih.gov |

| Reactants | Small, non-perturbative terminal alkyne and azide. | Bulky, hydrophobic strained cyclooctyne and azide. nih.gov |

| Bioorthogonality | Extremely high; reactants are inert to biological functional groups. ed.ac.uk | Generally high, but some strained alkynes can have side reactions with thiols. nih.gov |

| Applications | Widely used in vitro, for fixed cells, and increasingly in vivo with low-toxicity ligand systems. ed.ac.uknih.gov | Preferred for live-cell imaging and in-vivo applications where copper toxicity is a concern. magtech.com.cnnih.gov |

The performance of SPAAC is critically dependent on the structure of the cyclooctyne. The central challenge in designing these reagents is to maximize reactivity by increasing ring strain without sacrificing the stability required for practical synthesis, storage, and handling. magtech.com.cn

Early cyclooctynes like OCT were sluggish, but the field has seen the development of numerous derivatives with enhanced reactivity. A key strategy is the fusion of other rings to the cyclooctyne core. For example, dibenzocyclooctynols (DIBO) and dibenzoazacyclooctynes (DIBAC) feature fused benzene (B151609) rings that increase strain and reactivity. wikipedia.orgresearchgate.net Another successful approach involves the introduction of electron-withdrawing groups adjacent to the alkyne, such as the gem-difluorinated cyclooctyne (DIFO), which activates the alkyne for cycloaddition. magtech.com.cn Bicyclononynes (BCN) represent a class of reagents that strike a good balance between high reactivity and small size. enamine.net Further modifications, such as the oxidation of a hydroxyl group on the ring to a ketone, can also increase reaction rates. nih.gov The ongoing development of novel cyclooctyne scaffolds aims to fine-tune the balance of reactivity, stability, solubility, and size for increasingly demanding applications. researchgate.netresearchgate.net

Emerging Alkyne-Based Click Chemistries (e.g., Thiol-Yne, Sydnone-Alkyne Cycloaddition)

Beyond the azide-alkyne cycloadditions, the terminal alkyne of this compound can participate in other efficient click-type reactions.

The Thiol-Yne Reaction is the addition of a thiol across an alkyne. This reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator, and follows an anti-Markovnikov addition pattern. wikipedia.org The process occurs in a stepwise manner. First, a thiyl radical adds across the alkyne to form a vinyl sulfide (B99878) radical intermediate. d-nb.info This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the mono-addition product (a vinyl sulfide) and regenerating a thiyl radical to propagate the chain reaction. d-nb.inforsc.org A key feature of the thiol-yne reaction is that the resulting vinyl sulfide can often react with a second thiyl radical, leading to a dithioether product. d-nb.info The selectivity between mono- and di-addition can be controlled by stoichiometry and reaction conditions. nih.gov This reaction is atom-economical and has found use in polymer synthesis and materials science. rsc.orgnih.gov

The Sydnone-Alkyne Cycloaddition is a 1,3-dipolar cycloaddition that reacts sydnones (a class of mesoionic aromatic compounds) with alkynes to form pyrazoles. researchgate.netrsc.org This reaction is a versatile tool in synthetic chemistry and has emerged as a bioorthogonal ligation strategy. scilit.comresearchgate.net The reaction can be performed thermally, often with electron-deficient alkynes. researchgate.net Importantly for terminal alkynes like that in this compound, the reaction can be significantly promoted by copper catalysts, proceeding via a mechanism analogous to CuAAC to give specific pyrazole (B372694) regioisomers. whiterose.ac.uk Alternatively, when paired with strained cyclooctynes, the reaction proceeds as a strain-promoted, catalyst-free cycloaddition (SPSAC), providing another avenue for bioorthogonal labeling. researchgate.netresearchgate.net

Principles of Orthogonal Reactivity and Dual Functionalization

The heterobifunctional nature of this compound, which contains both an N-hydroxysuccinimide (NHS) ester and a terminal alkyne, is central to its utility in advanced bioconjugation strategies. creative-biolabs.comscbt.com The capacity for dual functionalization is predicated on the principle of orthogonal reactivity, where each reactive group participates in a specific chemical transformation independently, without interfering with the other. nih.gov This chemoselectivity allows for the sequential and controlled introduction of two different molecular entities onto a target substrate.

The NHS ester moiety is an amine-reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins. researchgate.netneb.com This reaction is highly dependent on pH, proceeding efficiently in a slightly alkaline environment (pH 7.2-8.5), while the NHS ester is susceptible to hydrolysis at higher pH values. windows.netlumiprobe.com

Conversely, the terminal alkyne group is largely inert to the conditions required for NHS ester coupling. Its reactivity is directed towards a complementary azide-functionalized molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". windows.net This reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage. windows.netwm.edu The distinct mechanisms and required conditions for these two reactions form the basis of their orthogonality.

The following table summarizes the key characteristics of the two orthogonal reactions enabled by this compound.

| Reactive Group | Target Functional Group | Resulting Covalent Bond | Typical Reaction Conditions |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Aqueous buffer (amine-free, e.g., PBS), pH 7.2–8.5; Room temperature or 4°C. windows.netlumiprobe.com |

| Terminal Alkyne | Azide (-N₃) | Triazole | Aqueous environment, requires Copper(I) catalyst. nih.govwindows.net |

This orthogonal reactivity enables a precise, two-step dual functionalization workflow. First, a biomolecule of interest (e.g., a protein) is reacted with this compound. The NHS ester selectively couples the linker to the protein's primary amines, introducing a terminal alkyne handle. After removing any unreacted linker, the alkyne-modified protein can then be subjected to a second reaction, such as a CuAAC reaction, to conjugate an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag).

A generalized research workflow for achieving dual functionalization of a protein using this linker is outlined in the table below.

| Step | Procedure | Purpose | Key Reagents |

|---|---|---|---|

| 1 | Protein Preparation | Ensure protein is in a suitable amine-free buffer. | Protein, Phosphate-buffered saline (PBS) |

| 2 | Step 1 Conjugation (Amination) | Covalently attach the alkyne linker to the protein via NHS ester chemistry. | This compound |

| 3 | Purification | Remove excess, unreacted linker. | Size-exclusion chromatography or dialysis |

| 4 | Step 2 Conjugation (Click Reaction) | Attach the second molecule of interest to the alkyne-modified protein. | Azide-functionalized molecule, Copper(I) source |

| 5 | Final Purification & Analysis | Isolate the final dual-functionalized conjugate and verify its structure/purity. | Chromatography, Mass spectrometry |

This strategic approach minimizes the formation of undesired side products and allows for the construction of complex, well-defined bioconjugates with high precision.

Advanced Applications in Bioconjugation and Chemical Biology

Targeted Functionalization of Biomolecules

The primary utility of 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate lies in its ability to introduce a bioorthogonal alkyne handle onto various biomolecules. This process leverages the reactivity of its NHS ester group, which readily forms stable amide bonds with primary amines present on the target molecule. Once the alkyne is installed, it can be specifically reacted with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" approach is highly efficient and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes. nih.govresearchgate.netspringernature.com

Site-Selective Protein and Peptide Labeling Strategies

Proteins and peptides are primary targets for modification using this compound, enabling a wide range of applications from tracking protein localization to constructing antibody-drug conjugates (ADCs). creative-biolabs.comsemanticscholar.org

The most common strategy for labeling proteins with this crosslinker involves targeting the primary amines of lysine (B10760008) residues and the N-terminus of the polypeptide chain. glenresearch.comthermofisher.com The NHS ester reacts with these nucleophilic amines under mild pH conditions (typically pH 7.2-9) to form a stable covalent amide bond. thermofisher.comabberior.rockscreative-proteomics.com This reaction effectively attaches the oct-7-ynoate moiety, presenting a terminal alkyne on the protein surface for subsequent click reactions. researchgate.netlumiprobe.com This method is widely used due to the high abundance and surface accessibility of lysine residues in most proteins. glenresearch.comnih.gov

A significant challenge with NHS ester chemistry is the lack of site specificity, as most proteins possess multiple lysine residues, leading to a heterogeneous mixture of labeled products. nih.govnih.govnih.gov To overcome this, several strategies can be employed to enhance specificity. One approach involves careful control of reaction conditions, such as pH. By maintaining a pH closer to neutral, it is possible to preferentially target the N-terminal α-amine, which generally has a lower pKa than the ε-amine of lysine side chains. Another strategy targets unique lysine residues located in specific microenvironments, such as deep hydrophobic pockets, which can exhibit unusually low pKa values, making them more reactive and thus susceptible to selective modification. nih.gov Furthermore, by carefully controlling the stoichiometry of the labeling reagent and reaction time, it is possible to favor mono-labeling over multiple modifications, although this often results in incomplete conversion. nih.gov

Oligonucleotide and Nucleic Acid Derivatization for Probe Synthesis

The functionalization of oligonucleotides and nucleic acids is crucial for developing diagnostic probes and therapeutic agents. This compound can be used to label synthetic oligonucleotides that have been modified to incorporate a primary amine. glenresearch.comgenelink.com Typically, an amino-linker is added during solid-phase synthesis, most commonly at the 5' or 3' terminus. The NHS ester of the crosslinker then reacts with this amine, covalently attaching the alkyne handle. researchgate.net This alkyne-modified oligonucleotide can then be conjugated to a wide array of reporter molecules, such as fluorescent dyes, quenchers, or biotin (B1667282), via click chemistry. lumiprobe.comstratech.co.uk This modular approach offers high efficiency and flexibility, avoiding the need to use sensitive, pre-labeled phosphoramidites during synthesis. lumiprobe.com

Glycoconjugate Synthesis and Carbohydrate Functionalization

Carbohydrates play vital roles in cellular recognition, signaling, and immune responses. Attaching carbohydrates to other molecules (glycoconjugation) is a powerful tool for studying these processes. This compound facilitates the labeling of carbohydrates that have been chemically modified to present an amine group. frontiersin.orgresearchgate.netrsc.org For example, an amine-containing linker can be installed at the anomeric position of a sugar. The NHS ester of the crosslinker reacts with this amine, yielding a "clickable" carbohydrate. This alkyne-functionalized glycan can then be attached to proteins, lipids, or surfaces to create synthetic glycoconjugates, glycan arrays, or targeted drug delivery systems. nih.gov

Liposome and Extracellular Vesicle Surface Modification

Liposomes and extracellular vesicles (EVs) are lipid-based nanoparticles used as drug delivery vehicles. springernature.com Modifying their surface with targeting ligands can enhance delivery to specific cells or tissues. This compound can be used to functionalize the surface of these vesicles by reacting with amine-containing phospholipids (B1166683) (e.g., phosphatidylethanolamine) or surface proteins incorporated into the lipid bilayer. europa.eunih.govacs.org This reaction installs alkyne groups on the vesicle surface, which are then available for click chemistry conjugation. researchgate.netresearchgate.net This post-formation modification strategy allows for the attachment of targeting peptides, antibodies, or imaging agents to the exterior of the vesicle without compromising its structure or cargo. nih.govnih.gov

| Biomolecule Class | Target Functional Group | Intermediate Product | Subsequent Chemistry | Final Application Example |

|---|---|---|---|---|

| Proteins/Peptides | Primary amines (Lysine, N-terminus) | Alkyne-labeled protein | Click Chemistry (CuAAC/SPAAC) | Fluorescent labeling, ADC construction |

| Oligonucleotides | Amine-linker | Alkyne-labeled oligonucleotide | Click Chemistry (CuAAC/SPAAC) | Synthesis of diagnostic probes (e.g., FISH) |

| Carbohydrates | Amine-linker | Alkyne-labeled carbohydrate | Click Chemistry (CuAAC/SPAAC) | Creation of glycan arrays for binding studies |

| Liposomes/EVs | Surface amines (lipids, proteins) | Alkyne-functionalized vesicle | Click Chemistry (CuAAC/SPAAC) | Targeted drug delivery vehicles |

Development of Chemical Probes and Biological Tools

The design and synthesis of chemical probes are fundamental to the exploration of complex biological systems. Such probes are instrumental in identifying and characterizing protein function, mapping cellular interaction networks, and visualizing biological processes. A molecule like this compound, with its amine-reactive group and bioorthogonal handle, is theoretically a candidate for the creation of such tools.

Reactivity-Based Profiling and Ligandable Hotspot Mapping

Reactivity-based profiling is a powerful chemoproteomic strategy used to map the reactive residues within a proteome. This technique typically employs probes that covalently modify a specific class of amino acid residues. While this methodology has been extensively used to identify "ligandable hotspots" for drug discovery, there is no published research that specifically utilizes this compound for this purpose.

In principle, the NHS ester of this compound could be used to label accessible lysine residues on proteins. Subsequent attachment of a reporter tag, such as biotin or a fluorescent dye, via the alkyne handle would allow for the enrichment and identification of these labeled proteins. However, the reactivity of NHS esters is generally broad, targeting most accessible primary amines, which may limit their utility for highly specific hotspot mapping compared to probes designed for more uniquely reactive residues like cysteines.

Modulating Protein Function and Dynamics

The covalent modification of proteins can be a powerful tool to modulate their function and study their dynamics. The attachment of small molecules, polymers, or other proteins can alter enzymatic activity, disrupt protein-protein interactions, or change the conformational state of a protein.

Theoretically, this compound could be employed as a linker to attach other functional molecules to a target protein. For instance, a researcher could first label a protein with this compound and then use the alkyne group to attach a photoswitchable molecule to optically control protein function, or a bulky polyethylene (B3416737) glycol (PEG) chain to study the effects of steric shielding. Despite these possibilities, there are no documented studies that have used this compound for the purpose of modulating protein function or dynamics.

Engineering of Advanced Materials and Surfaces Via 2,5 Dioxopyrrolidin 1 Yl Oct 7 Ynoate

Polymer Functionalization and Crosslinking Methodologies

The modification of polymers to introduce new functional groups or to create crosslinked networks is a critical strategy in materials science. 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate provides a powerful tool for these transformations, enabling the creation of polymers with tailored properties for a range of applications.

Post-polymerization modification is a method for introducing functional groups onto a polymer backbone after its initial synthesis. wiley-vch.de This approach allows for the creation of complex, functional polymers from simpler, more easily synthesized precursors. researchgate.net For polymers containing primary amine groups (e.g., poly(lysine) or amine-functionalized synthetic polymers), this compound serves as an efficient modification agent.

The reaction proceeds by the nucleophilic attack of the polymer's amine groups on the NHS ester of the linker molecule. This results in the formation of a stable amide bond and covalently attaches the oct-7-ynoate moiety to the polymer chain, effectively converting the amine-functionalized polymer into an alkyne-functionalized polymer. The terminal alkyne groups then become available for subsequent reactions, most notably CuAAC, allowing for the attachment of a vast array of azide-containing molecules, such as peptides, fluorescent dyes, or other polymers. nih.gov

Table 1: Representative Post-Polymerization Modification Protocol

| Step | Parameter | Description |

| 1 | Starting Polymer | Poly(L-lysine) |

| 2 | Reagent | This compound |

| 3 | Solvent | Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS), pH 7.4 |

| 4 | Reaction Conditions | Room temperature, 2-4 hours |

| 5 | Purification | Dialysis or size-exclusion chromatography to remove unreacted linker and byproducts. |

| 6 | Resulting Polymer | Alkyne-functionalized Poly(L-lysine) |

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. They are extensively used in biomedical applications such as tissue engineering and drug delivery. The formation of stable hydrogel networks often relies on the crosslinking of polymer chains. nih.gov

This compound is instrumental in a two-step hydrogel formation process. First, a biopolymer rich in amine groups, such as gelatin or chitosan, is functionalized with the linker, resulting in an alkyne-modified biopolymer as described in the previous section. nih.gov Second, a separate polymer or crosslinking molecule bearing multiple azide (B81097) groups is introduced. In the presence of a copper(I) catalyst, the alkyne groups on the first polymer react with the azide groups on the second component, forming stable triazole crosslinks. researchgate.net This "click" crosslinking reaction is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes, making it ideal for creating hydrogels that encapsulate cells or bioactive molecules. researchgate.netfrontiersin.org

Design and Fabrication of Functionalized Surfaces

The ability to control the chemical composition of a surface at the molecular level is crucial for applications ranging from biosensors to microelectronics. This compound facilitates the precise chemical modification of surfaces, enabling the attachment of specific molecules in a controlled manner.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They provide a method for creating well-defined and functional surfaces. mdpi.com Terminal alkynes, in particular, have been shown to form stable and highly ordered SAMs on surfaces like gold. escholarship.org

A common strategy for surface functionalization involves a two-step process. First, a SAM of an amine-terminated molecule (e.g., amino-undecanethiol on a gold substrate) is formed. The surface now presents a layer of reactive primary amines. Second, this amine-functionalized surface is treated with a solution of this compound. The NHS ester reacts with the surface amines, creating a new SAM that is terminated with alkyne groups.

This alkyne-functionalized surface is a versatile platform for further modification. rsc.org Using CuAAC, any azide-modified molecule of interest—such as a DNA oligonucleotide, an antibody, or a signaling molecule—can be "clicked" onto the surface with high specificity and efficiency. rsc.org

Table 2: Two-Step Derivatization of a Gold Surface

| Stage | Process | Reagent/Molecule | Result |

| 1 | SAM Formation | 11-Amino-1-undecanethiol on Au substrate | Amine-terminated SAM on gold |

| 2 | Linker Attachment | This compound | Alkyne-terminated SAM on gold |

| 3 | Surface Derivatization | Azide-functionalized biomolecule (e.g., Azido-PEG-Biotin) + Cu(I) catalyst | Covalent attachment of the biomolecule to the surface via a triazole linkage |

A key challenge in surface engineering is controlling not only what is attached but also where and when it is attached. The CuAAC reaction, when paired with specific catalysts, offers solutions for this challenge. nih.govcoledeforest.com While the reaction is typically catalyzed by soluble copper(I) salts, methods have been developed to initiate the catalysis using external triggers like light. researchgate.net

For instance, a surface functionalized with alkyne groups via this compound can be immersed in a solution containing an azide-modified molecule and a light-sensitive copper(II) precursor. The CuAAC reaction will not proceed until the surface is exposed to light of a specific wavelength. nih.govresearchgate.net By using a photomask or a focused laser beam, the light can be directed to specific areas of the surface. In these illuminated regions, the copper(II) is reduced to the catalytic copper(I) species, initiating the click reaction and covalently patterning the azide-molecule onto the surface with high spatial resolution. This provides both spatial and temporal control over the surface conjugation process. nih.govcoledeforest.com

Nanomaterial Bioconjugation and Surface Modification (e.g., gold nanoclusters)

Nanomaterials, such as gold nanoclusters and nanoparticles, have unique properties that make them valuable for diagnostics and therapeutics. nih.gov To be effective, these nanomaterials often need to be conjugated with biomolecules (bioconjugation) to target specific cells or tissues. irjweb.com this compound is an ideal linker for this purpose.

The surface modification of a gold nanoparticle can be achieved by first treating it with an amine-containing ligand, such as amine-terminated polyethylene (B3416737) glycol (PEG)-thiol, which stabilizes the nanoparticle in solution. The NHS ester of this compound is then used to react with the terminal amine groups of the PEG shell. This reaction coats the nanoparticle with a layer of accessible alkyne groups. rsc.org

These alkyne-functionalized nanoparticles are now ready for conjugation with any azide-modified biomolecule. nih.gov For example, an antibody fragment containing an azide group can be clicked onto the nanoparticle surface, creating a targeted therapeutic agent. This method provides a stable, covalent linkage and offers high conjugation efficiency compared to other methods. nih.govacs.org The use of a PEG spacer can also improve the biocompatibility and circulation time of the nanoparticle conjugate.

Analytical Methodologies for Characterization of Conjugation Products

Spectroscopic Techniques (e.g., NMR for structural confirmation of alkyne attachment, UV-Vis for quantification)

Spectroscopic methods are fundamental in the analysis of bioconjugates, offering insights into their structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of small molecules and can be adapted to confirm the successful attachment of the oct-7-ynoate linker to a biomolecule, particularly for smaller biomolecules like peptides. While full NMR characterization of a large protein conjugate is complex, NMR can be invaluable in analyzing model reactions or peptide conjugates.

For instance, in a model reaction with a small amine-containing molecule, ¹H-NMR would be used to monitor the disappearance of the signals corresponding to the N-hydroxysuccinimide (NHS) ester protons of "2,5-Dioxopyrrolidin-1-yl oct-7-ynoate" and the appearance of new signals corresponding to the newly formed amide bond. The characteristic signals of the terminal alkyne protons would be expected to remain, providing confirmation that the alkyne functionality is intact and available for subsequent click chemistry reactions.

UV-Vis Spectroscopy is a widely used technique for the quantification of proteins and can be leveraged to determine the degree of labeling of a protein with the "this compound" linker. The concentration of the protein conjugate can be determined by measuring its absorbance at 280 nm, which is characteristic of the aromatic amino acids tryptophan and tyrosine.

To quantify the extent of conjugation, the contribution of the linker to the absorbance at 280 nm would need to be considered or corrected for, if significant. More commonly, a colorimetric assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, would be used to determine the protein concentration of the conjugate solution. By knowing the protein concentration and the initial concentration of the labeling reagent, the efficiency of the conjugation reaction can be estimated.

Table 1: Spectroscopic Analysis of a Model Peptide Conjugation with this compound

| Analytical Technique | Parameter Measured | Expected Observation for Successful Conjugation |

| ¹H-NMR Spectroscopy | Chemical shifts of protons | Disappearance of NHS ester protons, appearance of new amide proton signals, and retention of terminal alkyne proton signals. |

| UV-Vis Spectroscopy | Absorbance at 280 nm | Used to determine the concentration of the protein component of the bioconjugate. |

| Colorimetric Protein Assay (e.g., BCA) | Colorimetric change | Provides an accurate measurement of the total protein concentration in the bioconjugate sample. |

Mass Spectrometry-Based Characterization of Bioconjugates

Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise mass information that can confirm the covalent attachment of the linker and determine the degree of labeling.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of intact proteins and peptides. By comparing the mass of the unmodified biomolecule to that of the conjugate, the number of attached "this compound" linkers can be determined. The expected mass increase upon conjugation corresponds to the molecular weight of the oct-7-ynoate moiety.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique for the analysis of large biomolecules and can provide a rapid assessment of the success of a conjugation reaction, showing a mass shift corresponding to the addition of the linker.

For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In a "bottom-up" proteomics approach, the bioconjugate is enzymatically digested into smaller peptides. These peptides are then analyzed by MS/MS to identify the specific amino acid residues (typically lysines) that have been modified by the "this compound" linker.

Table 2: Mass Spectrometry Analysis of a Protein Conjugate

| Mass Spectrometry Technique | Information Obtained | Example Application |

| ESI-MS | Precise molecular weight of the intact bioconjugate. | Confirmation of the number of linkers attached to a protein. |

| MALDI-TOF MS | Molecular weight of the intact bioconjugate. | Rapid screening of conjugation reaction success. |

| Tandem MS (MS/MS) | Identification of specific modification sites. | Mapping the lysine (B10760008) residues on a protein that have been modified. |

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic techniques are crucial for the purification of bioconjugates and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that can be used to separate the bioconjugate from unreacted biomolecule and excess labeling reagent. Different HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the hydrophobic oct-7-ynoate linker to a protein will increase its retention time on a reversed-phase column compared to the unmodified protein.

Size-Exclusion Chromatography (SEC) separates molecules based on their size. It is useful for removing excess, small-molecule labeling reagent from the much larger protein conjugate.

Ion-Exchange Chromatography (IEX) separates molecules based on their charge. The modification of lysine residues with "this compound" neutralizes their positive charge, which can be detected as a shift in retention time on an ion-exchange column.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to assess the molecular weight and purity of proteins. While the mass addition of a single "this compound" linker may not be resolvable, a noticeable band shift may be observed for proteins that have been multiply labeled. It is a quick and effective method to visually confirm a successful modification and to assess the homogeneity of the product.

Table 3: Chromatographic and Electrophoretic Analysis of Bioconjugates

| Technique | Separation Principle | Application in Bioconjugate Analysis |

| Reversed-Phase HPLC | Hydrophobicity | Separation of labeled from unlabeled protein. |

| Size-Exclusion Chromatography | Size | Removal of excess labeling reagent. |

| Ion-Exchange Chromatography | Charge | Separation of protein species with different degrees of labeling. |

| SDS-PAGE | Molecular Weight | Assessment of purity and confirmation of modification. |

Computational and Theoretical Insights into Reactivity and Design

Molecular Modeling of Activated Ester Reaction Intermediates

The reactivity of the NHS ester moiety in 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate towards primary amines is central to its function as a labeling or crosslinking agent. thermofisher.com This reaction proceeds via a nucleophilic acyl substitution mechanism. Molecular modeling, particularly using quantum mechanics (QM) methods, allows for a detailed examination of the reaction intermediates and transition states involved in this process.

The key step in the aminolysis of an NHS ester is the nucleophilic attack of an amine on the ester's carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. mst.edu Computational models can calculate the geometric and electronic structure of this intermediate with high precision. These calculations help to elucidate the factors governing the reaction rate and selectivity. For instance, studies have shown that the reaction involves the reversible formation of this crowded tetrahedral intermediate, followed by a rate-determining breakdown to form the stable amide bond and release N-hydroxysuccinimide. mst.edu

Modeling can provide data on bond lengths, bond angles, and the distribution of partial charges within the intermediate. This information reveals the extent of bond formation and cleavage at the transition state and the charge accumulation on the participating atoms. mst.edu By comparing the calculated energies of different potential pathways, computational methods can validate the proposed reaction mechanism and explain the observed structure-reactivity relationships.

Table 1: Hypothetical Computational Data for the Tetrahedral Intermediate in NHS Ester Aminolysis

The following interactive table presents typical data that could be obtained from a quantum chemical calculation on the tetrahedral intermediate formed between an NHS ester and a primary amine (R-NH2).

| Parameter | Atom(s) Involved | Typical Calculated Value | Significance |

| Bond Length | Carbonyl C – Amine N | ~1.50 Å | Indicates the formation of a new single bond between the original ester and the incoming amine nucleophile. |

| Bond Length | Carbonyl C – O (Leaving Group) | ~1.45 Å | Shows the elongation of the bond that will ultimately break to release the N-hydroxysuccinimide leaving group. |

| Bond Angle | Amine N – Carbonyl C – O | ~109.5° | Reflects the change in geometry at the carbonyl carbon from trigonal planar (sp²) to tetrahedral (sp³). |

| Mulliken Partial Charge | Carbonyl O | ~ -0.6 e | Shows significant negative charge accumulation on the oxygen atom of the original carbonyl group. |

| Mulliken Partial Charge | Amine N | ~ +0.3 e | Indicates that the nitrogen atom has donated electron density to form the new bond, acquiring a positive charge. |

Quantum Chemical Calculations for Alkyne Reactivity Prediction

The terminal alkyne group of this compound is designed for participation in bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the reactivity of this functional group. scienceopen.comrsc.org

DFT allows for the calculation of various molecular properties and reactivity descriptors that correlate with the kinetic and thermodynamic favorability of a chemical reaction. nih.gov For the alkyne moiety, these calculations can predict its susceptibility to cycloaddition with an azide (B81097). Key insights can be gained from several theoretical concepts:

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne and the reacting azide determine the reaction's facility. A smaller HOMO-LUMO energy gap between the reactants generally indicates higher reactivity.

Fukui Functions and Local Softness: These descriptors identify the most reactive sites within a molecule. nih.gov Calculations can pinpoint the specific carbon atoms of the alkyne triple bond that are most susceptible to nucleophilic or electrophilic attack, guiding the understanding of regioselectivity in the resulting triazole formation. nih.gov

Activation Strain Model: This model deconstructs the activation energy of a reaction into two components: the strain energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted molecules. For alkynes, this can be used to quantify how structural modifications, such as inducing ring strain in cycloalkynes, enhance reactivity by pre-distorting the alkyne toward the bent geometry it adopts in the transition state. nih.gov

These computational approaches enable researchers to screen potential alkyne-containing reagents in silico to identify candidates with optimal reactivity for specific applications before undertaking laborious experimental synthesis. researchgate.net

Table 2: Key DFT-Derived Descriptors for Predicting Terminal Alkyne Reactivity

This interactive table summarizes important parameters calculated via DFT and their role in predicting the reactivity of the alkyne in this compound.

| Descriptor | Definition | Interpretation for High Reactivity in Cycloadditions |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller energy gap between the alkyne's LUMO and the azide's HOMO (or vice versa) facilitates the reaction. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. (η ≈ (E_LUMO - E_HOMO)/2) | Lower global hardness (i.e., higher global softness, S=1/η) correlates with higher reactivity. |

| Fukui Function (f(r)) | Indicates the change in electron density at a specific point when an electron is added or removed. nih.gov | High values on the alkyne carbons indicate sites that are highly susceptible to nucleophilic or electrophilic attack. |

| Activation Strain | The energy required to deform the alkyne from its ground state to its transition state geometry. | Lower activation strain, often achieved by pre-bending the alkyne (e.g., in cyclooctynes), leads to a lower energy barrier and faster reaction. nih.gov |

In Silico Design of Novel Bifunctional Reagents

The development of new chemical probes and linkers often relies on the rational design of bifunctional molecules like this compound. In silico (computational) methods provide a robust framework for designing novel reagents with tailored properties, accelerating the discovery process and reducing reliance on trial-and-error synthesis. nih.gov This is particularly relevant in fields like the development of Proteolysis Targeting Chimeras (PROTACs), where the linker connecting the two active ligands is critical for efficacy. researchgate.netnih.gov

The in silico design process for a novel bifunctional reagent typically involves several stages:

Scaffold Identification and Modification: The design starts with a known scaffold, such as an NHS ester connected to an alkyne via a hydrocarbon chain. A virtual library of new candidates is then generated by computationally modifying the linker's length, rigidity, and polarity (e.g., by incorporating polyethylene (B3416737) glycol (PEG) units to enhance water solubility). lumiprobe.com

Property Prediction: For each virtual compound, a suite of computational tools is used to predict key physicochemical and reactive properties. Quantum chemical methods (as described in 7.1 and 7.2) are used to predict the reactivity of the two terminal functional groups. Other software can predict properties like solubility (logP), membrane permeability, and conformational flexibility.

Molecular Docking and Dynamics: In target-oriented design (e.g., designing a crosslinker for two specific proteins), molecular docking simulations can predict how the bifunctional reagent might bind to its targets. Molecular dynamics (MD) simulations can then be used to model the flexibility of the linker and the stability of the resulting ternary complex over time, providing crucial insights into whether the linker can effectively bridge the desired sites.

Prioritization for Synthesis: Based on the comprehensive computational analysis, candidate molecules are ranked. Those with the most promising profile—displaying appropriate reactivity, solubility, and spatial characteristics—are prioritized for chemical synthesis and experimental validation.

This integrated computational approach allows for the efficient exploration of a vast chemical space to identify novel bifunctional reagents with optimized performance for applications ranging from bioconjugation to the development of new therapeutics. nih.gov

Table 3: Workflow for the In Silico Design of Bifunctional Reagents

This interactive table outlines the typical steps and computational tools used in the rational design of novel bifunctional reagents.

| Stage | Objective | Computational Methods and Tools |

| 1. Virtual Library Generation | Create a diverse set of candidate molecules based on a known chemical scaffold. | Cheminformatics toolkits, molecular building software. |

| 2. Reactivity Prediction | Ensure both functional groups (e.g., NHS ester, alkyne) have appropriate reactivity. | Quantum Mechanics (QM), Density Functional Theory (DFT) to calculate reaction barriers and reactivity descriptors. |

| 3. Physicochemical Property Prediction | Optimize for properties like solubility, stability, and cell permeability. | Quantitative Structure-Activity Relationship (QSAR) models, calculation of logP, Polar Surface Area (PSA). |

| 4. Conformational Analysis & Docking | Assess the linker's ability to span specific distances and bind to biological targets. | Molecular mechanics, conformational search algorithms, molecular docking software (e.g., AutoDock, GOLD). |

| 5. Molecular Dynamics Simulation | Evaluate the stability and dynamics of the reagent when interacting with target molecules. | Molecular Dynamics (MD) simulation packages (e.g., GROMACS, AMBER). |

| 6. Candidate Prioritization | Rank the virtual compounds to select the most promising ones for experimental synthesis. | Scoring functions, multi-parameter optimization algorithms. |

Future Perspectives and Unexplored Avenues in 2,5 Dioxopyrrolidin 1 Yl Oct 7 Ynoate Research

Advancements in Orthogonal Reactivity for Multi-Component Systems

The distinct reactivity of the N-hydroxysuccinimide (NHS) ester and the terminal alkyne moieties of 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate positions it as a valuable tool for the sequential or simultaneous conjugation of multiple molecules. Future research is poised to leverage this orthogonality in increasingly sophisticated multi-component systems. The development of novel bioorthogonal reactions will be crucial in expanding the toolkit available to researchers. nih.govresearchgate.netru.nl

One promising direction is the integration of this compound into multi-step labeling and assembly processes. For instance, the NHS ester can be used to anchor the linker to a primary amine-containing biomolecule, such as a protein or an amino-modified oligonucleotide. nih.gov The exposed terminal alkyne then serves as a handle for a subsequent bioorthogonal reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This allows for the precise attachment of a second molecule, which could be a reporter probe, a therapeutic agent, or another biomolecule. The future will likely see the development of more intricate reaction sequences, enabling the construction of highly complex and functional molecular architectures. nih.gov

The following table illustrates the potential for multi-component assembly using linkers like this compound:

| Step | Reactive Group Utilized | Reactant | Application Example |

| 1 | NHS Ester | Amine-containing protein | Anchoring the linker to a specific protein target. |

| 2 | Terminal Alkyne | Azide-functionalized fluorescent dye | Attaching a fluorescent label for imaging studies. |

| 3 | (Hypothetical) | Further functionalization of the dye | Introducing a targeting ligand for cell-specific delivery. |

This step-wise approach, facilitated by the orthogonal nature of the linker, opens up possibilities for creating multifunctional constructs with tailored properties.

Integration with Emerging Biological and Material Science Paradigms

The versatility of this compound makes it an ideal candidate for integration with cutting-edge biological and material science research. In the realm of chemical biology, this linker can be employed to study and manipulate complex biological processes. oxfordglobal.com For example, it can be used to attach probes to proteins to investigate protein-protein interactions, post-translational modifications, or cellular localization. researchgate.netresearchgate.net The ability to perform these modifications in a controlled manner is essential for gaining a deeper understanding of cellular function. nih.gov

In material science, this compound can be used to functionalize surfaces and nanoparticles, creating advanced biomaterials with novel properties. scbt.com For instance, the NHS ester can be used to immobilize the linker onto an amine-functionalized surface, while the terminal alkyne can be used to attach biomolecules, such as enzymes or antibodies. This could lead to the development of new biosensors, drug delivery systems, and tissue engineering scaffolds. scbt.com

The table below outlines potential areas of integration for this compound:

| Field | Emerging Paradigm | Potential Application of the Linker |

| Biological Science | In situ assembly of therapeutics | Linking prodrug fragments at the target site for activation. nih.gov |

| Proteomics and Activity-Based Protein Profiling | Attaching reporter tags to specific enzymes for activity monitoring. | |

| Material Science | Smart Biomaterials | Creating surfaces that can respond to specific biological stimuli. |

| Nanomedicine | Functionalizing nanoparticles for targeted drug delivery and imaging. |

The continued development of bioorthogonal chemistry will undoubtedly fuel the integration of such linkers into ever more innovative applications. acs.orgresearchgate.net

Overcoming Current Limitations in Reaction Efficiency and Selectivity

While the NHS ester and terminal alkyne moieties are generally robust and selective, there are inherent limitations that future research will need to address. The hydrolysis of the NHS ester in aqueous environments is a key challenge, as it competes with the desired amidation reaction and can reduce conjugation efficiency. glenresearch.comacs.orgresearchgate.net Future work will likely focus on developing more hydrolysis-resistant activated esters or optimizing reaction conditions to favor aminolysis. glenresearch.com This could involve exploring novel buffer systems, additives that enhance reaction rates, or alternative amine-reactive groups.

Similarly, while CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a concern in living systems. acs.org This has led to the development of copper-free click chemistry reactions, such as SPAAC. However, these reactions can sometimes have slower kinetics. Future research will aim to develop new catalysts with lower toxicity and higher efficiency, as well as more reactive strained alkynes and azides for copper-free approaches.

Key areas for improvement in the reactivity of this compound are summarized below:

| Reactive Moiety | Current Limitation | Future Research Direction |

| NHS Ester | Susceptibility to hydrolysis in aqueous media. acs.orgresearchgate.net | Development of more stable activated esters; optimization of reaction buffers and conditions. glenresearch.com |

| Terminal Alkyne | Cytotoxicity of copper catalysts in CuAAC. acs.org | Design of more efficient and biocompatible catalysts; development of faster strain-promoted reactions. |

| Potential for side reactions in complex biological milieu. | Exploration of novel bioorthogonal reaction pairs with enhanced selectivity. |

Addressing these limitations will be crucial for the widespread adoption of this compound and similar linkers in sensitive biological applications.

Expanding the Scope of Substrates and Applications

The future of this compound research also lies in expanding the range of molecules it can connect and the applications in which it can be used. While proteins and oligonucleotides are common substrates, there is growing interest in applying this technology to other classes of biomolecules, such as lipids and carbohydrates. This will require the development of new methods for introducing amine or azide (B81097) functionalities into these molecules.

Furthermore, the applications of this linker are expected to move beyond the research laboratory and into the clinical and industrial arenas. For example, it could be used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, where the linker would connect a cytotoxic drug to a tumor-targeting antibody. nih.gov In diagnostics, it could be used to create highly sensitive and specific assays for disease biomarkers.

The table below highlights potential new frontiers for the application of this compound:

| Substrate Class | Potential Application |

| Lipids | Studying membrane dynamics and lipid-protein interactions. |

| Carbohydrates | Investigating the role of glycans in cell signaling and disease. |

| Small Molecules | Creating novel prodrugs and targeted therapeutic agents. |

| Synthetic Polymers | Developing functionalized polymers for a variety of industrial applications. |

As our ability to manipulate molecules with precision continues to grow, so too will the potential applications of versatile linkers like this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate, and how do reaction conditions influence yield?

- Methodology :

-

The compound can be synthesized via N-hydroxysuccinimide (NHS) ester coupling chemistry. For example, oct-7-ynoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert gas. The reaction is monitored by TLC or NMR for completion .

-

Critical factors : Temperature (0–25°C), stoichiometry of reagents (1:1.2 molar ratio of acid to NHS), and exclusion of moisture. Yields typically range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is this compound characterized structurally, and what spectroscopic data are critical?

- Analytical techniques :

-

1H/13C-NMR : Key signals include the alkyne proton (δ ~2.1–2.3 ppm for terminal ≡CH) and carbonyl carbons (δ ~168–172 ppm for the NHS ester). Compare with methyl oct-7-ynoate (δ 2.0–2.5 ppm for alkyne protons) .

-

IR spectroscopy : Peaks at ~2120 cm⁻¹ (C≡C stretch) and ~1740 cm⁻¹ (ester C=O) confirm functional groups .

-

HRMS : Molecular ion [M+H]+ expected at m/z 295.12 (C₁₄H₁₇NO₄).

- Data table :

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 2.15 (t, J=2.6 Hz, ≡CH) | |

| ¹³C NMR | δ 80.5 (≡C), 168.2 (C=O, NHS) | |

| IR | 2120 cm⁻¹ (C≡C) |

Advanced Research Questions

Q. How can computational chemistry predict reactivity trends in alkyne-containing NHS esters like this compound?

- Methodology :

-

Perform ab initio/DFT calculations to assess partial charges on the NHS ester carbonyl and alkyne groups. For example, Mulliken charge analysis of the alkyne carbon (C≡C) reveals electron-deficient regions, favoring nucleophilic attacks (e.g., in click chemistry). Compare with experimental reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.

Q. What strategies resolve contradictions in reaction yields when using heterogeneous vs. homogeneous catalysts for functionalizing this compound?

- Analysis :

-

Heterogeneous catalysts (e.g., CuO nanoparticles) may show lower yields (70–75%) due to diffusion limitations but offer easier recovery. Homogeneous catalysts (e.g., CuBr) achieve higher yields (85–95%) but require post-reaction purification .

-

Troubleshooting :

-